(2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one
Overview
Description
(2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one is a synthetic steroid compound that has garnered attention due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 5-position on the cholestan-3-one skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one typically involves the bromination of 5-methylcholestan-3-one. This reaction can be carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar bromination techniques. The process may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: (2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used to oxidize the compound.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly employed for the reduction of the compound.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can produce alcohols or aldehydes.
Substitution: Substitution reactions can result in the formation of different halogenated derivatives.
Scientific Research Applications
(2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of other steroid derivatives.
Biology: It serves as a tool in studying steroid hormone receptors and their biological functions.
Medicine: The compound has potential therapeutic applications in the treatment of certain diseases, such as inflammatory conditions and metabolic disorders.
Industry: It is utilized in the production of various pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism by which (2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one exerts its effects involves its interaction with steroid hormone receptors. The compound binds to these receptors, leading to the activation or inhibition of specific signaling pathways that regulate various physiological processes.
Comparison with Similar Compounds
Cholestan-3-one
5α-Dihydroprogesterone
2-Methylcholestan-3-one
2-Bromocholestan-3-one
This comprehensive overview highlights the significance of (2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for research and application.
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Properties
IUPAC Name |
(2R,5S,8S,9S,10R,13R,14S,17R)-2-bromo-5,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47BrO/c1-18(2)8-7-9-19(3)21-10-11-22-20-12-14-26(4)17-25(30)24(29)16-28(26,6)23(20)13-15-27(21,22)5/h18-24H,7-17H2,1-6H3/t19-,20+,21-,22+,23+,24-,26+,27-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJESLMVYXPLTHU-MVJJLJOTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4(C3(CC(C(=O)C4)Br)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@]4([C@@]3(C[C@H](C(=O)C4)Br)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725017 | |
Record name | (2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2102-31-0 | |
Record name | (2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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